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molecular formula C12H14BrN3O B8295061 4-(4-bromo-2-methyl-1H-benzo[d]imidazol-6-yl)morpholine

4-(4-bromo-2-methyl-1H-benzo[d]imidazol-6-yl)morpholine

Cat. No. B8295061
M. Wt: 296.16 g/mol
InChI Key: UAZXISFGUILYFO-UHFFFAOYSA-N
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Patent
US08778937B2

Procedure details

A mixture of 7-bromo-2-methyl-3H-benzo[d]imidazol-5-amine (25 g, 111 mmol), 1-bromo-2-(2-bromoethoxy)ethane (38 g, 166 mmol) and DIPEA (21 g, 166 mmol) in ethylene glycol (600 mL) was stirred at 100° C. for 20 h. It was cooled to rt, and diluted with water (200 mL) and extracted with DCM (300 mL×4). The combined organic layers were washed with brine, dried over sodium sulphate and evaporated. The residue was purified by column chromatography (eluted with petroleum ether/ethyl acetate=1/1) to give the product (19 g, 58%) as a yellow solid; LC/MS: MS (ES+) m/e 296 [M+H]+; 1H NMR (300 MHz, DMSO-d6) δ ppm 2.44 (s, 3H), 3.07 (t, J=4.8 Hz, 4H), 3.74 (t, J=4.8 Hz, 4H), 6.85 (d, J=2.1 Hz, 1H), 7.04 (d, J=2.1 Hz, 1H), 12.20 (s, 1H).
Name
7-bromo-2-methyl-3H-benzo[d]imidazol-5-amine
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step One
Name
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
58%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]2[N:8]=[C:9]([CH3:11])[NH:10][C:6]=2[CH:5]=[C:4]([NH2:12])[CH:3]=1.Br[CH2:14][CH2:15][O:16][CH2:17][CH2:18]Br.CCN(C(C)C)C(C)C>C(O)CO.O>[Br:1][C:2]1[C:7]2[N:8]=[C:9]([CH3:11])[NH:10][C:6]=2[CH:5]=[C:4]([N:12]2[CH2:18][CH2:17][O:16][CH2:15][CH2:14]2)[CH:3]=1

Inputs

Step One
Name
7-bromo-2-methyl-3H-benzo[d]imidazol-5-amine
Quantity
25 g
Type
reactant
Smiles
BrC1=CC(=CC2=C1N=C(N2)C)N
Name
Quantity
38 g
Type
reactant
Smiles
BrCCOCCBr
Name
Quantity
21 g
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
600 mL
Type
solvent
Smiles
C(CO)O
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred at 100° C. for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
It was cooled to rt
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (300 mL×4)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (eluted with petroleum ether/ethyl acetate=1/1)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
BrC1=CC(=CC=2NC(=NC21)C)N2CCOCC2
Measurements
Type Value Analysis
AMOUNT: MASS 19 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 57.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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